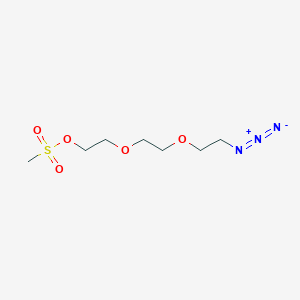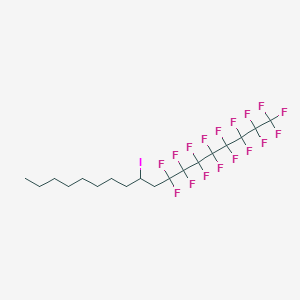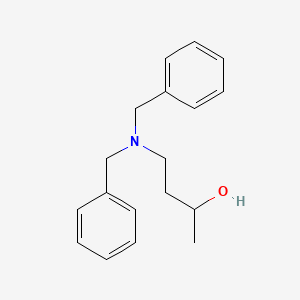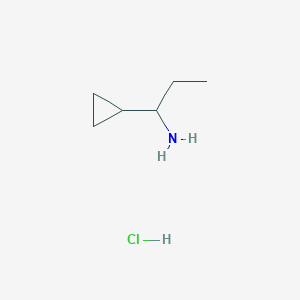
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, also known as BDE, is an organostannane compound which is a derivative of the element tin. BDE is a stable compound which has a wide range of applications in both scientific research and industrial processes. BDE is an important reagent for the synthesis of various organofluorine compounds, which are widely used in the pharmaceutical and agrochemical industries. BDE has also been used in the synthesis of a variety of organic compounds, such as polymers and surfactants.
科学的研究の応用
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organofluorine compounds, which are used in the pharmaceutical and agrochemical industries. This compound has also been used as a catalyst for the synthesis of a variety of organic compounds, such as polymers and surfactants. In addition, this compound has been used in the synthesis of a variety of organometallic compounds, such as organotin compounds and organozirconium compounds.
作用機序
The mechanism of action of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is not yet fully understood. However, it is believed that the reaction of this compound with organofluorine compounds is catalyzed by the formation of a tin-carbon bond. This tin-carbon bond is believed to be stabilized by the presence of the difluoroethylene moiety, which allows the tin-carbon bond to be formed more easily than in other organostannane compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have some effects on the human body, as it has been shown to be toxic to animals in high doses. Furthermore, this compound has been shown to be a skin irritant, and it has been linked to reproductive toxicity in animals.
実験室実験の利点と制限
The main advantage of using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in laboratory experiments is its stability. This compound is a stable compound which can be stored for long periods of time without significant degradation. Furthermore, this compound is relatively easy to synthesize, making it a suitable reagent for a variety of laboratory experiments. However, this compound should be handled with caution, as it is toxic and can be a skin irritant.
将来の方向性
The potential applications of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of organofluorine compounds using this compound. In addition, further research may be conducted to better understand the biochemical and physiological effects of this compound on humans and other organisms. Furthermore, further studies may be conducted to identify new applications for this compound, such as in the synthesis of organometallic compounds. Finally, further research may be conducted to develop safer methods for the handling and storage of this compound in the laboratory.
合成法
(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be synthesized from the reaction of 1,2-difluoroethane and butyl stannane in the presence of a catalyst, such as titanium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80°C. The reaction produces a mixture of the desired product, this compound, and byproducts, such as 1,2-difluoroethane and butyl tin. The mixture is then purified by distillation to obtain pure this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butan-2-ol", "1,2-difluoroethylene", "Triethylamine", "Tin tetrachloride", "Sodium iodide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of Butan-2-ol to Butan-2-yl chloride using thionyl chloride", "Step 2: Reaction of Butan-2-yl chloride with 1,2-difluoroethylene in the presence of triethylamine to form (Butan-2-yl)(1,2-difluoroethenyl)carbamate", "Step 3: Conversion of (Butan-2-yl)(1,2-difluoroethenyl)carbamate to (Butan-2-yl)(1,2-difluoroethenyl)stannane using tin tetrachloride and sodium iodide", "Step 4: Purification of (Butan-2-yl)(1,2-difluoroethenyl)stannane using sodium bicarbonate and methanol", "Step 5: Isolation of (Butan-2-yl)(1,2-difluoroethenyl)lambda~2~-stannane by treating (Butan-2-yl)(1,2-difluoroethenyl)stannane with hydrochloric acid in diethyl ether" ] } | |
CAS番号 |
176506-83-5 |
分子式 |
C6H10F2Sn |
分子量 |
238.85 g/mol |
IUPAC名 |
butan-2-yl(1,2-difluoroethenyl)tin |
InChI |
InChI=1S/C4H9.C2HF2.Sn/c1-3-4-2;3-1-2-4;/h3H,4H2,1-2H3;1H; |
InChIキー |
JDCBAZLWULHXFS-UHFFFAOYSA-N |
SMILES |
CCC(C)[Sn]C(=CF)F |
正規SMILES |
CCC(C)[Sn]C(=CF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



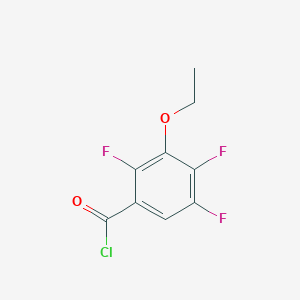
![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
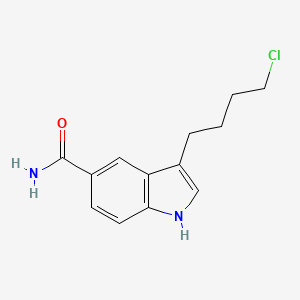
![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)

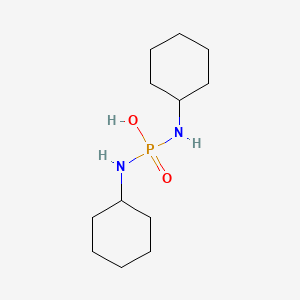

![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)
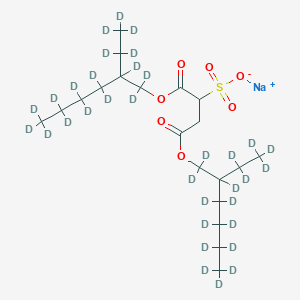
![3H-Benzo[d][1,2,3]triazin-4-one, 7-nitro-](/img/structure/B3323920.png)
